molecular formula C22H14ClNOS B2717010 [1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone CAS No. 339008-20-7

[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone

Cat. No.: B2717010
CAS No.: 339008-20-7
M. Wt: 375.87
InChI Key: KIRNJWBSETUFJB-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone is a complex organic compound that features a biphenyl group linked to a thiazole ring, which is further substituted with a chlorophenyl group

Scientific Research Applications

[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the biphenyl and chlorophenyl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and the use of catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone include:

Uniqueness

What sets [1,1’-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone apart is its unique combination of these three functional groups, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNOS/c23-19-12-10-18(11-13-19)22-24-14-20(26-22)21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRNJWBSETUFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CN=C(S3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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